Dinormethadol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

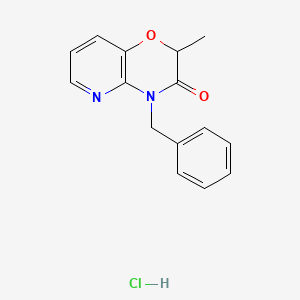

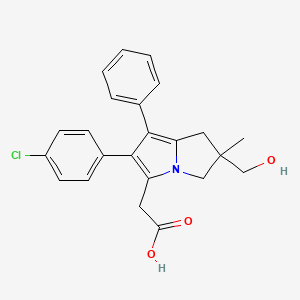

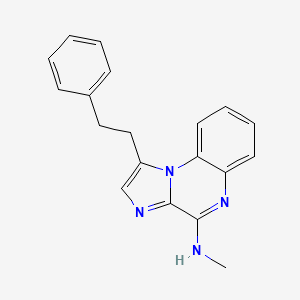

ジノルメタドールは、L-α-アセチル-N,N-ジノルメタドールとしても知られており、合成オピオイド鎮痛薬です。オピオイドであるL-α-アセチルメタドール(LAAM)の活性代謝物であり、強力な鎮痛作用で知られています。 ジノルメタドールは化学構造的にメタドンと類似しており、主にオピオイド依存症と慢性痛の管理に使用されます .

準備方法

合成経路と反応条件

ジノルメタドールは、L-α-アセチルメタドール(LAAM)の脱メチル化によって合成できます。このプロセスは、LAAMからメチル基を除去してジノルメタドールを生成します。 この反応には通常、強酸または強塩基を触媒として使用し、制御された温度と圧力条件下で行われます .

工業生産方法

ジノルメタドールの工業生産には、同様の脱メチル化プロセスを使用した大規模合成が含まれます。生産プロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たしていることを保証します。 クロマトグラフィーなどの高度な精製技術の使用は、反応混合物からジノルメタドールを単離および精製するために一般的です .

化学反応の分析

反応の種類

ジノルメタドールは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ジノルメタドールは酸化されてさまざまな代謝物を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 還元反応は、ジノルメタドールを対応するアルコール誘導体に変換することができます。水素化ホウ素ナトリウムは、これらの反応で一般的に使用される還元剤です。

置換: ジノルメタドールは求核置換反応を起こすことができ、官能基がハロゲン化物やアミンなどの求核剤によって置換されます.

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素。通常、室温またはわずかに高温の水性または有機溶媒で行われます。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、不活性雰囲気下で無水溶媒で行われます。

生成される主要な生成物

酸化: ケトンやカルボン酸など、さまざまな酸化された代謝物。

還元: ジノルメタドールのアルコール誘導体。

科学研究の応用

ジノルメタドールは、以下を含むいくつかの科学研究の応用があります。

化学: オピオイド合成と代謝の研究における基準化合物として使用されます。

生物学: オピオイド受容体に対する効果とその鎮痛における潜在的な用途について調査されています。

医学: オピオイド依存症と慢性痛の治療における有効性について研究されています。また、オピオイドの作用機序を理解するための薬理学的研究にも使用されています。

科学的研究の応用

Dinormethadol has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid synthesis and metabolism.

Biology: Investigated for its effects on opioid receptors and its potential use in pain management.

Medicine: Studied for its efficacy in treating opioid dependence and chronic pain. It is also used in pharmacological research to understand the mechanisms of opioid action.

作用機序

ジノルメタドールは、中枢神経系におけるオピオイド受容体と結合することにより効果を発揮します。主にμ-オピオイド受容体を標的とし、鎮痛と幸福感をもたらします。ジノルメタドールがこれらの受容体に結合すると、痛み伝達に関与する物質Pやグルタミン酸などの神経伝達物質の放出が阻害されます。 これにより、痛みのシグナルが調節され、痛みが軽減されます .

類似化合物の比較

類似化合物

メタドン: ジノルメタドールと化学構造が類似しており、同様の治療目的で使用されます。

LAAM(L-α-アセチルメタドール): ジノルメタドールの親化合物であり、オピオイド依存症の治療に使用されます。

ノル-LAAM(L-α-アセチル-N-ノルメタドール): LAAMの別の活性代謝物であり、同様の薬理学的特性を持っています.

ジノルメタドールの独自性

ジノルメタドールは、その強力な鎮痛効果と、LAAMの活性代謝物としての役割によって独特です。メタドンよりも作用時間が長く、長期間の疼痛管理とオピオイド依存症の治療に有効です。 さらに、その代謝プロファイルとオピオイド受容体との相互作用は、新しいオピオイドベースの治療法の開発に関する知見を提供します .

類似化合物との比較

Similar Compounds

Methadone: Structurally similar to dinormethadol and used for similar therapeutic purposes.

LAAM (l-alpha-acetylmethadol): The parent compound of this compound, used in opioid dependence treatment.

Nor-LAAM (l-alpha-acetyl-N-normethadol): Another active metabolite of LAAM with similar pharmacological properties.

Uniqueness of this compound

This compound is unique due to its potent analgesic effects and its role as an active metabolite of LAAM. It has a longer duration of action compared to methadone, making it effective for long-term pain management and opioid dependence treatment. Additionally, its metabolic profile and interaction with opioid receptors provide insights into the development of new opioid-based therapies .

特性

CAS番号 |

51230-44-5 |

|---|---|

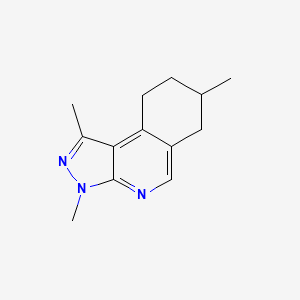

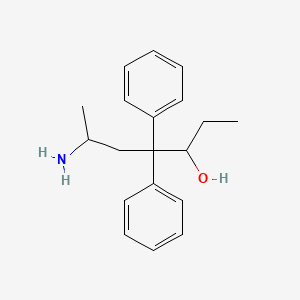

分子式 |

C19H25NO |

分子量 |

283.4 g/mol |

IUPAC名 |

6-amino-4,4-diphenylheptan-3-ol |

InChI |

InChI=1S/C19H25NO/c1-3-18(21)19(14-15(2)20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,21H,3,14,20H2,1-2H3 |

InChIキー |

IZZIQFNJHDNHIZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。